Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)
Overview
Description
Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) is a chemical compound with the molecular formula C14H16N2O6S2Na2. It is known for its unique structure, which includes two sulphonate groups and two amine groups attached to a benzene ring, linked by an ethylene bridge. This compound is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) typically involves the reaction of 2,2’-ethylenebis(5-nitrobenzenesulphonate) with a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reduction of the nitro groups to amine groups results in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted sulphonate derivatives .
Scientific Research Applications
Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The sulphonate groups can also participate in ionic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) include:
- Sodium 2,2’-ethylenebis(5-nitrobenzenesulphonate)
- Sodium 2,2’-ethylenebis(5-hydroxybenzenesulphonate)
- Sodium 2,2’-ethylenebis(5-methylbenzenesulphonate)
Uniqueness
What sets Sodium 2,2’-ethylenebis(5-aminobenzenesulphonate) apart from these similar compounds is its combination of amine and sulphonate groups, which confer unique reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFFJTYSXRBCO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70916765 | |
Record name | Disodium 2,2'-(ethane-1,2-diyl)bis(5-aminobenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70916765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93981-27-2 | |
Record name | Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 2,2'-(ethane-1,2-diyl)bis(5-aminobenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70916765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2,2'-ethylenebis[5-aminobenzenesulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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